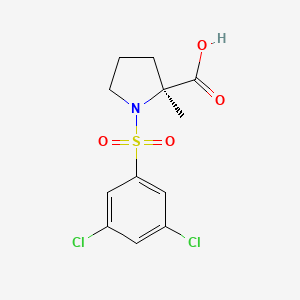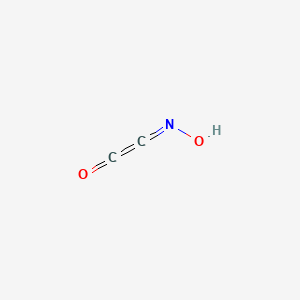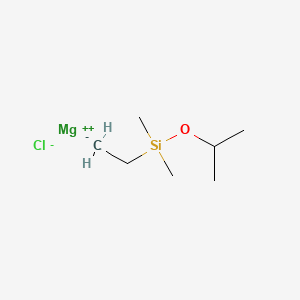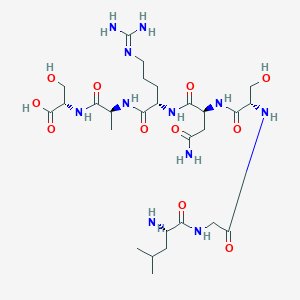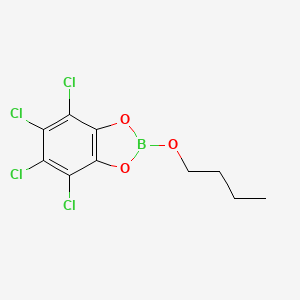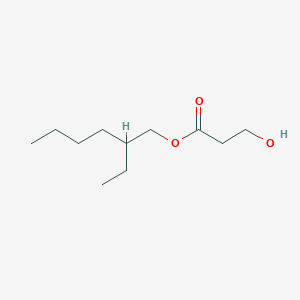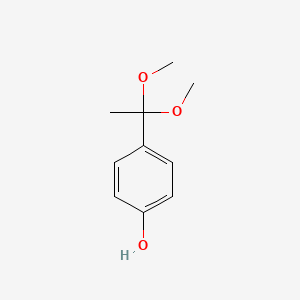
4-(1,1-Dimethoxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Dimethoxyethyl)phenol is an organic compound with the molecular formula C10H14O3 It is a phenolic compound characterized by a phenol group substituted with a 1,1-dimethoxyethyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(1,1-Dimethoxyethyl)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with 1,1-dimethoxyethane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites, can enhance the selectivity and yield of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-Dimethoxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phenolic group to a hydroquinone derivative.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and Fremy’s salt.
Reduction: Sodium borohydride and tin(II) chloride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives
Applications De Recherche Scientifique
4-(1,1-Dimethoxyethyl)phenol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein interactions.
Medicine: Its potential antioxidant and antimicrobial properties are being explored for therapeutic applications.
Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-(1,1-Dimethoxyethyl)phenol involves its interaction with molecular targets such as enzymes and proteins. The phenolic group can form hydrogen bonds and π-π interactions with amino acid residues, affecting the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially modulating cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Di-tert-butylphenol: This compound has two tert-butyl groups instead of the 1,1-dimethoxyethyl group. It is used as an antioxidant and UV stabilizer.
Pyrogallol (1,2,3-trihydroxybenzene): A trihydroxybenzene derivative with strong antioxidant properties.
Phloroglucinol (1,3,5-trihydroxybenzene): Another trihydroxybenzene derivative with applications in pharmaceuticals and organic synthesis.
Uniqueness
4-(1,1-Dimethoxyethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of the 1,1-dimethoxyethyl group enhances its solubility in organic solvents and influences its interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
159684-77-2 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4-(1,1-dimethoxyethyl)phenol |
InChI |
InChI=1S/C10H14O3/c1-10(12-2,13-3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 |
Clé InChI |
IRMHZRPFNIMTGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


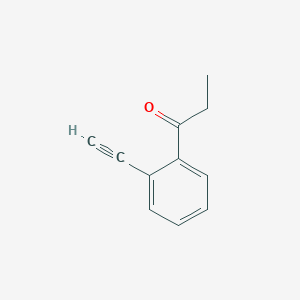

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
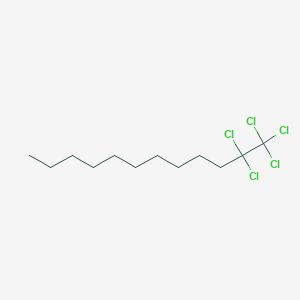
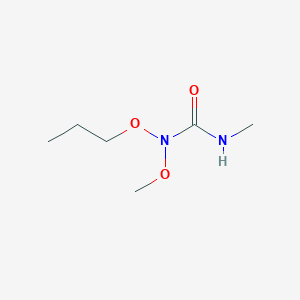
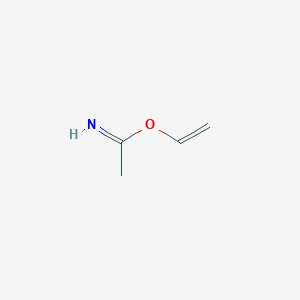
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)

